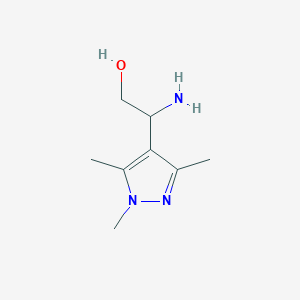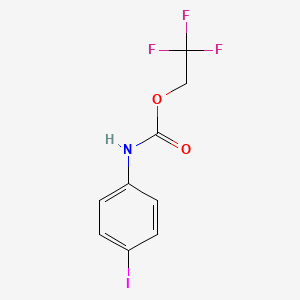
2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C9H7F3INO2 and a molecular weight of 345.06 g/mol . This compound is characterized by the presence of a trifluoroethyl group and an iodophenyl group attached to a carbamate moiety. It is primarily used in research settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Iodoaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the iodophenyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include iodophenyl derivatives with higher oxidation states.
Reduction: Products may include reduced forms of the iodophenyl group.
Hydrolysis: Products include 4-iodoaniline and 2,2,2-trifluoroethanol.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodophenyl group can participate in various binding interactions with biological targets. The carbamate moiety can act as a potential site for hydrolysis, releasing active intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate
- 2,2,2-Trifluoroethyl N-(4-bromophenyl)carbamate
- 2,2,2-Trifluoroethyl N-(4-chlorophenyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which can undergo specific substitution reactions not possible with other halogens. This makes it a valuable compound in synthetic organic chemistry for introducing iodine into complex molecules.
Propriétés
Numéro CAS |
1087788-99-5 |
|---|---|
Formule moléculaire |
C9H7F3INO2 |
Poids moléculaire |
345.06 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)5-16-8(15)14-7-3-1-6(13)2-4-7/h1-4H,5H2,(H,14,15) |
Clé InChI |
WCHXANCPODAGPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


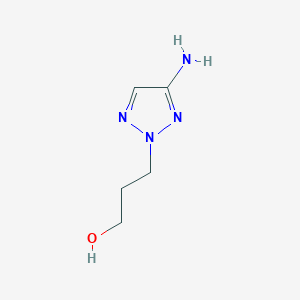
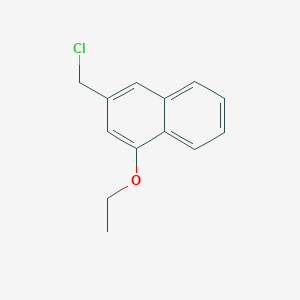
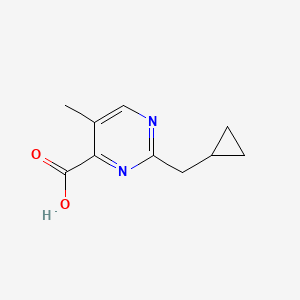
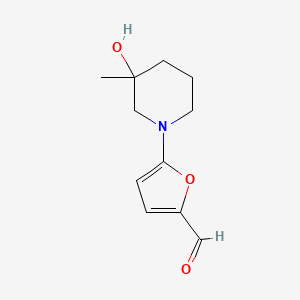
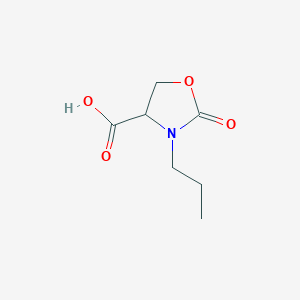
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)


![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
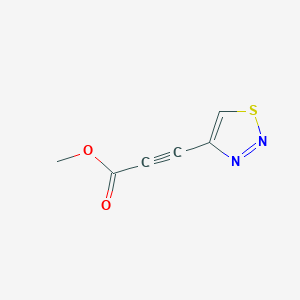
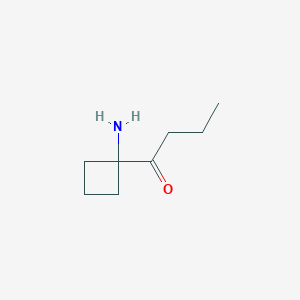
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
